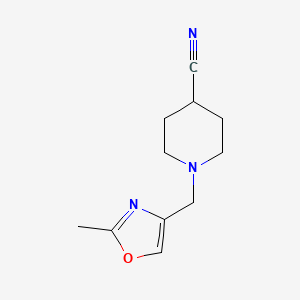

1-((2-Methyloxazol-4-yl)methyl)piperidine-4-carbonitrile

Beschreibung

1-((2-Methyloxazol-4-yl)methyl)piperidine-4-carbonitrile is a piperidine-4-carbonitrile derivative featuring a 2-methyloxazole substituent attached via a methylene linker. The 2-methyloxazolylmethyl group introduces a heterocyclic moiety that may influence electronic properties, solubility, or target engagement compared to other substituents.

Eigenschaften

IUPAC Name |

1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-9-13-11(8-15-9)7-14-4-2-10(6-12)3-5-14/h8,10H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHOFXPGJGCCGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)CN2CCC(CC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Methyloxazol-4-yl)methyl)piperidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the methyloxazole moiety and the carbonitrile group. Key steps may involve:

Cyclization reactions: to form the piperidine ring.

Nucleophilic substitution: to introduce the methyloxazole group.

Cyanation reactions: to attach the carbonitrile group.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include:

Catalysis: to enhance reaction rates.

Solvent selection: to improve solubility and reaction efficiency.

Temperature and pressure control: to ensure optimal reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 1-((2-Methyloxazol-4-yl)methyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce piperidine derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

1-((2-Methyloxazol-4-yl)methyl)piperidine-4-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 1-((2-Methyloxazol-4-yl)methyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate their activity.

Pathways: Interference with cellular signaling pathways to exert therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Aryl substituents (e.g., CF₃-phenyl, naphthyl) often require transition metal catalysis (e.g., Ni, Pd) for synthesis.

- Bulky aryl groups may reduce synthetic yields (e.g., 28% in ).

Heterocyclic-Substituted Piperidine-4-carbonitriles

Key Observations :

- Heterocyclic attachments (e.g., isothiazolo-pyridine, thieno-pyridine) are associated with high yields (up to 94% ).

- These substituents may enhance target selectivity or metabolic stability.

Sulfonyl- and Sulfonamide-Substituted Piperidine-4-carbonitriles

Key Observations :

- Sulfonyl groups improve solubility and are common in kinase inhibitors (e.g., GAK inhibitors in ).

- Commercial availability of derivatives like 1-(cyclopropylsulfonyl)piperidine-4-carbonitrile highlights industrial relevance .

Alkyl- and Hydroxyalkyl-Substituted Piperidine-4-carbonitriles

Key Observations :

Biologische Aktivität

1-((2-Methyloxazol-4-yl)methyl)piperidine-4-carbonitrile is a heterocyclic organic compound characterized by a piperidine ring substituted with a methyloxazole moiety and a carbonitrile group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

Chemical Structure and Properties

The chemical structure of 1-((2-Methyloxazol-4-yl)methyl)piperidine-4-carbonitrile can be represented as follows:

Molecular Formula

- C : 11

- H : 15

- N : 3

- O : 1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Cyclization reactions to form the piperidine ring.

- Nucleophilic substitution to introduce the methyloxazole group.

- Cyanation reactions to attach the carbonitrile group.

Optimized reaction conditions, such as catalysis and solvent selection, are crucial in industrial production to maximize yield and purity.

Antimicrobial Properties

Research indicates that 1-((2-Methyloxazol-4-yl)methyl)piperidine-4-carbonitrile exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. It has been investigated for its ability to inhibit cancer cell proliferation in several types of cancer, including breast and lung cancers. The mechanism appears to involve the modulation of specific cellular pathways that regulate cell growth and apoptosis .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : Binding to receptors can modulate their activity, influencing cellular signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted on various strains of Staphylococcus aureus demonstrated that 1-((2-Methyloxazol-4-yl)methyl)piperidine-4-carbonitrile exhibited an Minimum Inhibitory Concentration (MIC) of 12 µg/mL, indicating strong antimicrobial potential.

Study 2: Anticancer Effects

In a cell line study involving human breast cancer cells (MCF7), treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. This suggests that further investigation into its mechanism could reveal novel therapeutic strategies against breast cancer.

Research Applications

- Medicinal Chemistry : Used as a building block for synthesizing more complex pharmaceutical compounds.

- Drug Development : Investigated as a candidate for targeting specific enzymes or receptors involved in disease processes.

- Research Tool : Employed in studies aimed at understanding cellular mechanisms related to cancer and microbial resistance.

Q & A

Q. What are the recommended synthetic routes for 1-((2-Methyloxazol-4-yl)methyl)piperidine-4-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Oxazole ring formation : Condensation of nitrile-containing precursors with hydroxylamine derivatives under acidic conditions.

Piperidine functionalization : Alkylation or substitution at the piperidine nitrogen using reagents like 2-methyloxazole-4-methyl chloride.

Key factors affecting yield include:

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in heterocyclic systems .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature : Controlled heating (60–80°C) minimizes side reactions during cyclization .

Example protocol from analogous compounds:

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Oxazole formation | NH₂OH·HCl, EtOH, reflux | 45–60% |

| Piperidine alkylation | K₂CO₃, DMF, 70°C | 30–50% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR :

- Piperidine protons : Multiplets at δ 2.5–3.5 ppm (axial/equatorial H) and δ 1.5–2.0 ppm (CH₂ groups) .

- Oxazole protons : Singlet for the methyl group (δ 2.3–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) .

- IR Spectroscopy :

- Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=N in oxazole) .

- Mass Spectrometry :

- Molecular ion peak [M⁺] at m/z ~217 (exact mass depends on isotopic pattern).

Q. What are the primary structural features of this compound that contribute to its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electron-deficient oxazole ring : The 2-methyloxazol-4-yl group acts as an electron-withdrawing substituent, activating the adjacent methylene group for nucleophilic attack .

- Piperidine nitrogen : The lone pair on the piperidine nitrogen facilitates coordination with electrophiles (e.g., in SN² reactions) .

- Cyanide group : Enhances electrophilicity of the piperidine ring via inductive effects .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological targets of this compound, and what validation methods are required?

- Methodological Answer :

- Target prediction :

Molecular docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB). Focus on enzymes with hydrophobic pockets (e.g., kinases) due to the compound’s aromatic and aliphatic motifs .

DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological nucleophiles (e.g., cysteine residues) .

- Validation :

- In vitro assays : Compare docking scores with IC₅₀ values from kinase inhibition assays.

- SAR studies : Modify substituents (e.g., oxazole methyl group) and correlate computational binding energies with experimental activity .

Q. What strategies resolve contradictions in biological activity data across different assay systems for this compound?

- Methodological Answer :

- Assay standardization :

- Use isogenic cell lines to control for genetic variability in cytotoxicity studies .

- Normalize activity data to positive controls (e.g., doxorubicin for anticancer assays).

- Data reconciliation :

- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting for assay type (e.g., cell-free vs. cell-based) .

- Mechanistic studies : Use knock-out models (e.g., CRISPR) to confirm target specificity when conflicting results arise .

Q. What are the structure-activity relationship (SAR) trends observed in analogues of this compound, particularly regarding substitutions on the oxazole and piperidine rings?

- Methodological Answer : Key SAR insights from structurally related compounds:

Experimental validation:

- Synthesize derivatives with targeted substitutions.

- Test in parallel assays (e.g., enzymatic inhibition, solubility profiling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.